![molecular formula C20H13BrF3NOS B2364087 N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide CAS No. 339031-27-5](/img/structure/B2364087.png)
N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. Techniques such as NMR, MS, UV/VIS, and FTIR spectroscopy could be used to characterize the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the benzamide group might undergo hydrolysis, while the trifluoromethyl group could participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the benzamide group could form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Structural Analysis N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide and its derivatives have been the focus of various synthesis and characterization studies. Saeed et al. (2010) described the synthesis and spectroscopic characterization, including IR, H and C-NMR, mass spectrometry, and elemental analysis of a similar compound. The study highlighted the importance of intramolecular hydrogen bonding within the structure (Saeed et al., 2010). Additionally, Fun et al. (2012) analyzed the crystal structure, revealing that molecules are linked by N—H⋯O hydrogen bonds, forming a three-dimensional network (Fun et al., 2012).
Intermolecular Interactions and Crystal Packing Mondal et al. (2018) explored the role of halogen-involved intermolecular interactions and the existence of isostructurality in crystal packing. This study presented a comprehensive examination of halogen-mediated noncovalent interactions and their influence on the crystal packing of benzamide molecules in the solid state (Mondal et al., 2018).
Biological Activity and Applications
Antimicrobial Activity Limban et al. (2011) synthesized a series of acylthioureas and tested their anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These compounds demonstrated potential in the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Carbonic Anhydrase Inhibition Supuran et al. (2013) prepared and assayed three aromatic sulfonamides as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibited nanomolar inhibitory concentrations, indicating their potential in therapeutic applications (Supuran et al., 2013).
Halogen-Involved Intermolecular Interactions Benzet et al. (2009) characterized the crystal and molecular structures of nickel(II) and copper(II) complexes of bromo-N-(di-R-carbamothioyl)benzamide derivatives. The study emphasized the importance of N–H proton resonance loss and shifts in ν C=O and ν C=S stretching vibrations in the formation of metal complexes (Binzet et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF3NOS/c21-15-4-8-17(9-5-15)27-18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGJLLWYPPVKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2364004.png)
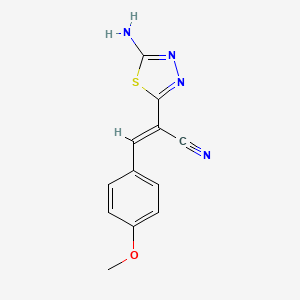
![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2364007.png)
![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)
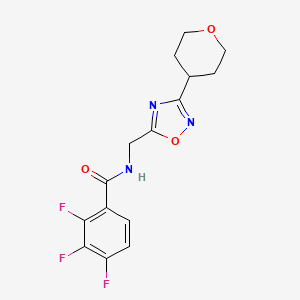
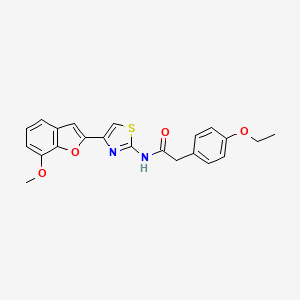
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)
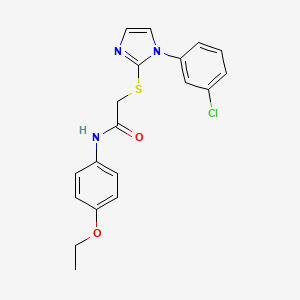
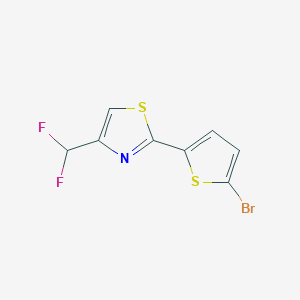
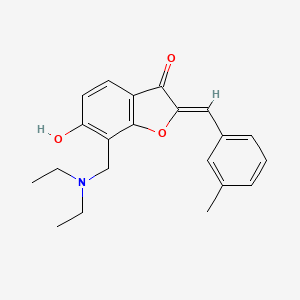
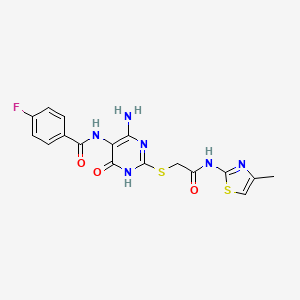
![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)